molecular formula C23H31N3O3S B12185911 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12185911
M. Wt: 429.6 g/mol
InChI Key: VQXANEXPLMSCRK-UHFFFAOYSA-N
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Description

5-Amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a structurally complex heterocyclic compound featuring a pyrrol-3-one core substituted with a 4-(3,4-dimethoxyphenyl)thiazol-2-yl group at position 4 and a branched alkyl chain (6-methylheptan-2-yl) at position 1. The 3,4-dimethoxyphenyl moiety on the thiazole ring introduces electron-donating methoxy groups, which may influence electronic properties and intermolecular interactions. The 6-methylheptan-2-yl substituent, an aliphatic chain, likely enhances lipophilicity compared to aryl substituents commonly observed in analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl groups) .

Properties

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(6-methylheptan-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H31N3O3S/c1-14(2)7-6-8-15(3)26-12-18(27)21(22(26)24)23-25-17(13-30-23)16-9-10-19(28-4)20(11-16)29-5/h9-11,13-15,24,27H,6-8,12H2,1-5H3

InChI Key

VQXANEXPLMSCRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenyl isothiocyanate with an appropriate amine under reflux conditions.

    Construction of the Pyrrolone Moiety: The pyrrolone ring is formed by cyclization of an intermediate compound, which can be achieved through a condensation reaction involving a diketone and an amine.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Final Assembly: The final compound is assembled by coupling the thiazole and pyrrolone intermediates under controlled conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the pyrrolone moiety, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the methoxy groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like ammonia, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydro and tetrahydro derivatives.

    Substitution Products: Amino-substituted and methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds, which are valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, the compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors
Target Compound C₂₃H₂₉N₃O₃S* ~427.5* 4-(3,4-dimethoxyphenyl)thiazole; 6-methylheptan-2-yl 1 / 6
5-Amino-4-[4-(3,4-dimethoxyphenyl)thiazol-2-yl]-1-(4-methoxyphenyl)-pyrrol-3-one C₂₂H₂₁N₃O₄S 423.5 4-(3,4-dimethoxyphenyl)thiazole; 4-methoxyphenyl 1 / 7
5-Amino-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-(4-methoxyphenyl)-pyrrol-3-one C₂₀H₁₆FN₃O₂S 381.4 4-(4-fluorophenyl)thiazole; 4-methoxyphenyl 2 / 6
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-pyrrol-3-one C₁₇H₁₃FN₄O 308.3 Benzimidazole (replaces thiazole); 4-fluorophenyl 3 / 4

*Estimated based on structural similarity to analogs.

Key Observations:

  • Thiazole vs. Benzimidazole Core: The target compound and analogs in retain the thiazole ring, whereas the compound in uses a benzimidazole core. Benzimidazole introduces additional hydrogen-bonding capacity (3 donors vs. 1–2 in thiazole derivatives) .
  • The 6-methylheptan-2-yl chain in the target compound increases lipophilicity (logP ~5.5*, estimated) compared to aryl substituents (logP ~3.0–3.5 for ), which may improve membrane permeability but reduce aqueous solubility .

Physicochemical and Electronic Properties

  • Hydrogen-Bonding Capacity: The target compound has only one H-bond donor (NH from pyrrol-3-one), similar to , but fewer than (2 donors) and (3 donors). This difference may influence interactions with biological targets .

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